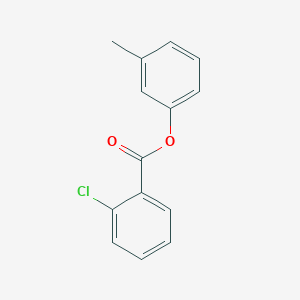
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, commonly known as BIT, is a widely used biocide that has been extensively studied for its antimicrobial properties. BIT is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It is a broad-spectrum biocide that is effective against bacteria, fungi, and algae. The chemical formula of BIT is C11H15NO3S, and its molecular weight is 249.31 g/mol.
Mecanismo De Acción
The mechanism of action of BIT is not fully understood, but it is believed to disrupt the cell membranes of microorganisms, leading to their death. BIT is also thought to interfere with enzymes involved in cellular metabolism, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
BIT has been shown to have low toxicity to humans and animals. However, it can cause skin irritation and sensitization in some individuals. BIT has also been found to have cytotoxic effects on certain mammalian cell lines, indicating that it may have potential for use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIT has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, its effectiveness can be affected by pH, temperature, and other environmental factors. Additionally, BIT can be unstable in certain formulations, leading to decreased efficacy over time.
Direcciones Futuras
There are several future directions for research on BIT. One potential area of study is the development of new formulations that improve its stability and efficacy. Another area of research is the investigation of BIT's potential use in medical applications, such as wound healing and cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BIT and its effects on different microorganisms and cell lines.
Métodos De Síntesis
BIT can be synthesized by the reaction of 2-mercaptobenzothiazole with butylamine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction yields BIT as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
BIT is widely used as a biocide in various industrial and consumer products such as paints, adhesives, and personal care products. Its antimicrobial properties make it an effective preservative, preventing the growth of microorganisms that can cause spoilage and degradation of products. BIT has also been studied for its potential use in medical applications, such as wound healing and treatment of skin infections.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-butyl-1,1-dioxo-3H-1,2-benzothiazol-3-ol |
InChI |
InChI=1S/C11H15NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7,11,13H,2-3,8H2,1H3 |
Clave InChI |
VWVMPZSWRHZOTI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
SMILES canónico |
CCCCN1C(C2=CC=CC=C2S1(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)


![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)